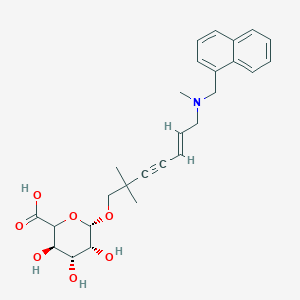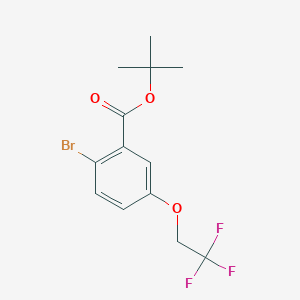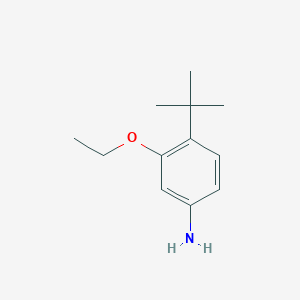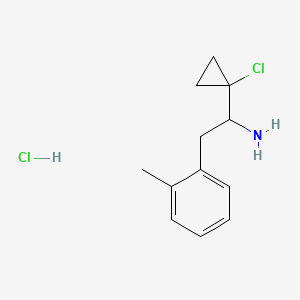![molecular formula C17H26N2O3 B13716381 4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[Boc(methyl)amino]propylamino]benzaldehyde is a complex organic compound that features a benzaldehyde core with a tert-butoxycarbonyl (Boc) protected amine group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[Boc(methyl)amino]propylamino]benzaldehyde typically involves multiple steps:
Protection of the amine group: The primary amine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the propyl chain: The Boc-protected amine is then reacted with a suitable propylating agent to introduce the propyl chain.
Attachment to the benzaldehyde: The propylated Boc-protected amine is then coupled with benzaldehyde under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-[Boc(methyl)amino]propylamino]benzaldehyde can undergo several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides or amines under basic conditions
Major Products
Oxidation: 4-[amino]benzoic acid
Reduction: 4-[amino]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-[3-[Boc(methyl)amino]propylamino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[3-[Boc(methyl)amino]propylamino]benzaldehyde involves its reactivity with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a reactive primary amine that can interact with other molecules. The aldehyde group can form Schiff bases with amines, which are important in many biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylamino)propylamine: Similar structure but lacks the benzaldehyde and Boc protection.
4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone: Contains a similar Boc-protected amine but with a different core structure.
Uniqueness
4-[3-[Boc(methyl)amino]propylamino]benzaldehyde is unique due to its combination of a Boc-protected amine and a benzaldehyde group, which allows for diverse reactivity and applications in synthesis and research.
Propriétés
Formule moléculaire |
C17H26N2O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-formyl-N-methylanilino)propyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19(5)12-6-11-18(4)15-9-7-14(13-20)8-10-15/h7-10,13H,6,11-12H2,1-5H3 |
Clé InChI |
ZVZFEVUFZDTJIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCCN(C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)



![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)



![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)

